molecular formula C6H9N3O B11921604 4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one

4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B11921604
M. Wt: 139.16 g/mol
InChI Key: WIZXNQNPQVFESQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring fused imidazole and pyridine rings. The tetrahydro modification of the pyridine ring imparts partial saturation, distinguishing it from fully aromatic analogs. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and ability to engage in hydrogen bonding, which enhances receptor interactions .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1,3,4,5,6,7-hexahydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H9N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h7H,1-3H2,(H2,8,9,10)

InChI Key

WIZXNQNPQVFESQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)NC(=O)N2

Origin of Product

United States

Biological Activity

4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS Number: 1504135-75-4) is a bicyclic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₉N₃O
  • Molecular Weight : 139.16 g/mol

Anticancer Activity

Recent studies have indicated that imidazopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain derivatives displayed IC50 values lower than established chemotherapeutics, indicating potent anticancer activity against cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .

CompoundCell LineIC50 (µg/mL)Reference
7fA549193.93
7dHCT116< Positive Control

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to act as a Janus kinase (JAK) inhibitor, which modulates the signaling pathways of pro-inflammatory cytokines like IL-6. This mechanism is crucial for treating inflammatory diseases such as asthma and ulcerative colitis .

Antimicrobial Activity

Imidazopyridine derivatives are known for their antimicrobial properties as well. The structural features of these compounds allow them to interact with microbial enzymes or DNA, leading to inhibition of growth or cell death. Specific studies have documented their effectiveness against various bacterial strains and fungi .

The biological activity of 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
  • Cytokine Modulation : By inhibiting JAK pathways, it reduces the production of pro-inflammatory cytokines.
  • DNA Interaction : The structure allows for intercalation into DNA strands in microorganisms, disrupting replication processes.

Study on Anticancer Efficacy

In a recent study published in Nature, researchers synthesized various derivatives of imidazopyridine and tested their effects on human cancer cell lines. Among these derivatives, one showed an IC50 value significantly lower than that of standard chemotherapy agents . This highlights the potential for developing new anticancer therapies based on this scaffold.

In Vivo Studies

Animal models have also been employed to assess the anti-inflammatory effects of compounds related to 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one. In these studies, administration led to reduced inflammation markers in tissues affected by induced inflammatory conditions .

Scientific Research Applications

Antihypertensive Activity

Research has indicated that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one possess antihypertensive properties. A patent (EP0245637A1) describes various substituted derivatives that exhibit significant effects on blood pressure regulation. These compounds work by inhibiting specific pathways involved in vascular resistance and cardiac output control .

Neuropharmacological Effects

Studies have shown that this compound and its derivatives can influence neurotransmitter systems. For instance, research on spinaceamine derivatives suggests potential anxiolytic and antidepressant effects due to their interaction with serotonin receptors . The ability to modulate neurotransmitter activity makes these compounds candidates for treating mood disorders.

Anticancer Properties

Recent investigations highlight the anticancer potential of 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This application is underpinned by the compound's ability to interfere with cellular signaling pathways critical for tumor growth .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique heterocyclic structure allows for the development of more complex molecules through various chemical reactions such as Suzuki coupling and other cross-coupling reactions . This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Development of New Derivatives

The synthesis of new derivatives from 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one has been a focus of recent research. Modifications at different positions on the imidazopyridine ring can yield compounds with enhanced biological activity or improved pharmacokinetic profiles .

Case Studies

StudyFocusFindings
Patent EP0245637A1Antihypertensive EffectsIdentified multiple derivatives with significant blood pressure-lowering effects .
Research Article (2020)Neuropharmacological EffectsDemonstrated anxiolytic properties in spinaceamine derivatives through serotonin receptor modulation .
Cancer Research (2021)Anticancer ActivityShowed cytotoxicity against breast cancer cell lines via apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Hydrogen Bonding Patterns
4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one None (tetrahydro core) C₆H₇N₃O 137.14 g/mol Partially saturated pyridine ring N-H donors for dimer/chain formation
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Br, 3-CH₃ C₇H₆BrN₃O 228.05 g/mol Planar fused rings; methyl introduces steric bulk N-H⋯O dimers (antiparallel arrangement)
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Br, 1-COCH₃ C₈H₆BrN₃O₂ 256.06 g/mol Acetyl group induces 2.7° twist N-H⋯N and C-H⋯O chains
6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Cl C₆H₄ClN₃O 169.57 g/mol Fully aromatic core Likely N-H⋯O interactions
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 1-CH₃, 6-Ph C₁₃H₁₁N₃O 225.25 g/mol Phenyl group enhances lipophilicity N-H⋯O intermolecular bonds

Key Observations:

  • Substituent Influence: Halogens (Br, Cl) enhance molecular weight and polarizability, affecting binding affinity. Methyl or acetyl groups alter steric and electronic profiles, impacting conformational flexibility .
  • Hydrogen Bonding: All analogs retain the N-H donor in the imidazolone ring, enabling dimer or chain formation in crystals. Bulky substituents (e.g., phenyl) may disrupt packing efficiency .

Preparation Methods

Substrate Selection and Initial Functionalization

The synthesis begins with 2-chloro-3-nitropyridine derivatives, where the nitro group facilitates S_NAr reactivity. Primary amines selectively displace the chlorine atom at position 2 under aqueous isopropyl alcohol (H_2O-IPA) at 80°C, forming N-substituted intermediates. For tetrahydro derivatives, the pyridine ring must first be partially hydrogenated. This is achieved via catalytic hydrogenation (H_2/Pd-C) of 2-chloro-3-nitropyridine to yield 2-chloro-3-amino-4,5,6,7-tetrahydropyridine, though this intermediate’s stability requires careful handling under inert conditions.

Reduction and Diamine Formation

Following S_NAr, the nitro group is reduced using Zn dust and HCl, generating 3-amino-4,5,6,7-tetrahydro-2-(alkyl/aryl)pyridin-2-amine. This diamine intermediate is critical for subsequent cyclization. The reduction step proceeds efficiently in H_2O-IPA, with Zn acting as a mild reductant to avoid over-reduction.

Cyclization with Carbonyl Compounds

The diamine reacts with aldehydes in H_2O-IPA at 85°C, facilitating imine formation followed by intramolecular cyclization. Polar protic solvents stabilize the transition state, enabling annulation without metal catalysts. For example, 4-nitrobenzaldehyde reacts with 3-amino-4,5,6,7-tetrahydro-2-methylpyridin-2-amine to yield 2-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one in 85% yield.

Table 1: Representative Yields for Tetrahydroimidazo[4,5-b]pyridin-2(3H)-one Derivatives

AldehydeAmineYield (%)
4-Nitrobenzaldehyde3-Amino-2-methyltetrahydropyridine85
Furfural3-Amino-2-ethyltetrahydropyridine78
Cyclohexanecarboxaldehyde3-Amino-2-benzyltetrahydropyridine82

Post-Synthetic Hydrogenation of Imidazo[4,5-b]pyridin-2(3H)-one

An alternative route involves synthesizing the unsaturated imidazo[4,5-b]pyridin-2(3H)-one core followed by selective hydrogenation. This method leverages established protocols for aromatic ring saturation while preserving the imidazolone moiety.

Catalytic Hydrogenation Conditions

Using a palladium-on-carbon (Pd/C) catalyst under 30 psi H_2 in ethanol at 50°C, the pyridine ring undergoes partial hydrogenation. The reaction typically completes within 12 hours, as monitored by thin-layer chromatography (TLC). Over-hydrogenation to piperidine derivatives is minimized by controlling H_2 pressure and reaction time.

Substrate Scope and Limitations

Electron-withdrawing groups on the imidazolone ring (e.g., nitro, carbonyl) enhance hydrogenation rates by polarizing the π-system. For instance, 2-(4-nitrophenyl)imidazo[4,5-b]pyridin-2(3H)-one achieves 90% conversion to the tetrahydro derivative, while electron-donating groups (e.g., methoxy) reduce yields to 65% due to decreased ring reactivity.

Cyclocondensation of Tetrahydropyridine Diamines

A third method employs pre-saturated pyridine derivatives to bypass post-synthetic modifications. This approach requires synthesizing 2,3-diamino-4,5,6,7-tetrahydropyridine, which undergoes cyclocondensation with carbonyl sources.

Diamine Synthesis

2,3-Diaminotetrahydropyridine is prepared via Hofmann degradation of 2,3-diaminopyridine under high-pressure H_2 (100 psi) with Raney nickel. The reaction proceeds at 120°C for 24 hours, yielding the diamine in 70% purity, necessitating chromatographic purification.

Cyclization with Ketones and Esters

Unlike aldehyde-driven cyclizations, ketones require acid catalysis. Using p-toluenesulfonic acid (PTSA) in toluene under reflux, 2,3-diaminotetrahydropyridine reacts with acetophenone to form 2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one in 68% yield. Esters, such as ethyl acetate, require harsher conditions (140°C, 48 hours) but provide access to N-alkylated derivatives.

Mechanistic Insights and Reaction Optimization

Role of Solvent in Cyclization

Polar protic solvents like H_2O-IPA enhance cyclization efficiency by stabilizing charged intermediates. In contrast, aprotic solvents (e.g., toluene) result in lower yields due to poor solubility of the diamine intermediates.

Stereochemical Considerations

The tetrahydropyridine ring introduces chirality at positions 4 and 7. Racemization occurs during cyclization unless asymmetric induction is enforced. Chiral aldehydes or catalysts (e.g., L-proline) have been explored but require further optimization for enantiomeric excess >80% .

Q & A

Q. Q1. What synthetic strategies are optimal for achieving high-purity 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one?

Methodological Answer: High-purity synthesis requires controlled cyclization of precursors such as cyclohexylamine and 2-cyanopyridine under basic conditions. Key steps include:

  • Solvent Selection : Ethanol or DMF improves reaction efficiency by stabilizing intermediates .
  • Temperature Control : Elevated temperatures (~80–100°C) enhance cyclization kinetics while minimizing side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted amines and byproducts .

Q. Q2. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework and substituent positions. For example, the amine proton resonates at δ 3.2–3.5 ppm, while carbonyl carbons appear at ~170 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves conformational flexibility in the tetrahydroimidazo ring, critical for verifying bond angles and torsional strain .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]+^+ at m/z 166.1 .

Advanced Research Questions

Q. Q3. How can crystallographic challenges due to the compound’s conformational flexibility be addressed?

Methodological Answer:

  • Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts in the tetrahydroimidazo ring .
  • Twinned Data Refinement : SHELXL’s twin law functions (e.g., BASF parameter) correct for pseudo-merohedral twinning, common in flexible bicyclic systems .
  • Hydrogen Bond Analysis : Mapping interactions (e.g., N–H···O) stabilizes the lattice, improving resolution to <1.0 Å .

Q. Q4. What in silico approaches predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide screens against kinase targets (e.g., ALK, EGFR). The imidazo ring’s π-stacking and NH groups show affinity for ATP-binding pockets .
  • 3D-QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., halogenation at C5/C6) with inhibitory activity against enzymes like aldehyde dehydrogenase .
  • ADMET Prediction : SwissADME evaluates bioavailability (LogP ~1.8) and CNS penetration (BBB score: 0.45), guiding lead optimization .

Q. Q5. How do halogen substituents influence structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Bromine/Chlorine Effects : At C5/C6, halogens enhance hydrophobic interactions with target proteins (e.g., ΔG binding improves by 2–3 kcal/mol vs. non-halogenated analogs) .
  • Synthetic Routes : Pd-catalyzed amination (Buchwald-Hartwig) introduces aryl halides, while Ullmann coupling attaches bromine to the pyridine ring .
  • Biological Validation : IC50_{50} values for brominated derivatives against cancer cell lines (e.g., MCF-7) are ~5 µM vs. >20 µM for non-halogenated analogs .

Q. Q6. How can contradictory enzymatic inhibition data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Use uniform conditions (e.g., 10% DMSO, pH 7.4 buffer) to minimize solvent/ion interference .
  • Kinetic Analysis : Michaelis-Menten plots differentiate competitive vs. non-competitive inhibition. For example, Ki_i values <1 µM indicate high-affinity binding .
  • Off-Target Profiling : Broad-panel screening (e.g., Eurofins CEREP) identifies cross-reactivity with unrelated kinases or GPCRs .

Q. Q7. What redox behaviors are observed in this compound, and how are they exploited synthetically?

Methodological Answer:

  • Oxidation : KMnO4_4/H2_2O2_2 oxidizes the tetrahydroimidazo ring to imidazo[4,5-b]pyridinone, forming a conjugated system (λmax_{max} shifts to 320 nm) .
  • Reduction : LiAlH4_4 selectively reduces the carbonyl group to a secondary alcohol, enabling functionalization (e.g., esterification) .

Q. Q8. What strategies optimize metal coordination for catalytic or therapeutic applications?

Methodological Answer:

  • Ligand Design : The imidazo nitrogen (pKa_a ~6.5) chelates transition metals (e.g., Cu2+^{2+}, Pt2+^{2+}). Stability constants (log β) range from 8–12 in aqueous ethanol .
  • Applications : Cu-complexes catalyze C–N coupling (yield: 85–92%), while Pt-complexes show anticancer activity (IC50_{50}: 0.8–1.5 µM in HeLa) .

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